molecular formula C10H9BrO2S2 B1416444 Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate CAS No. 1118786-99-4

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B1416444
CAS No.: 1118786-99-4
M. Wt: 305.2 g/mol
InChI Key: HIGDLGTWFIZCDA-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate is a key synthetic intermediate in the development of advanced π-conjugated organic materials . Its core structure is based on the rigid, planar thieno[3,2-b]thiophene scaffold, a bicyclic ring system known for its capacity for end-to-end π-conjugation and intermolecular S∙∙∙S contacts, which are critical for efficient charge transport . The bromomethyl group on the structure provides a reactive site for further functionalization via various cross-coupling reactions, allowing researchers to build more complex molecular architectures . This compound is primarily valued in materials science for the construction of p-type organic semiconductors . Derivatives of thieno[3,2-b]thiophene have demonstrated significant potential in organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics, due to their high charge carrier mobility, good air stability, and thermal stability with decomposition temperatures often exceeding 350 °C . The planar structure facilitates strong intermolecular interactions, leading to improved molecular ordering and device performance . Furthermore, the thieno[3,2-b]thiophene motif is also being explored in pharmaceutical research for the synthesis of biologically active compounds, such as carbonic anhydrase inhibitors and agonists for the G protein-coupled receptor 35 (GPR35) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGDLGTWFIZCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Carboxylate Installation

The ethyl ester at position 2 is typically introduced through:

  • Esterification : Treatment of a carboxylic acid precursor (e.g., thieno[3,2-b]thiophene-2-carboxylic acid) with ethanol in the presence of H₂SO₄ or DCC/DMAP.
  • Direct Alkylation : Using ethyl bromide and a base like K₂CO₃ in DMF.

Optimized Synthetic Route

A representative protocol combines these steps:

Key Reaction Data

Step Reagents/Conditions Yield (%) Source
Core cyclization Bis(diethoxyethyl)disulfide, H⁺ 51
Bromomethylation NBS, CCl₄, reflux 72–85
Esterification Ethyl chloroformate, pyridine 88–92

Research Findings

  • Microwave Assistance : Microwave irradiation reduces reaction times for cyclization and bromination steps (e.g., from hours to minutes).
  • Regioselectivity : Electron-withdrawing groups (e.g., esters) direct bromination to the methyl position via inductive effects.
  • Scalability : The electrophilic cyclization route is preferred for large-scale synthesis due to fewer purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceutical compounds.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The table below highlights key structural and functional differences between Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate and related thienothiophene derivatives:

Compound Name Substituent Positions Functional Groups Key Properties/Applications References
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate 3: -CH₂Br; 2: -COOEt Bromomethyl, ester Cross-coupling precursor; drug synthesis
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene-2-carboxylate 5: boronate ester; 2: -COOEt Boronate ester, ester Suzuki-Miyaura coupling; polymer synthesis
Ethyl thieno[3,2-b]thiophene-2-carboxylate No substituents Ester Base compound for derivatization
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate 3: -NH₂; 5: -Br; 2: -COOEt Amino, bromine, ester Antimicrobial/antifungal agents
3-Alkyl-6-bromothieno[3,2-b]thiophene-2-carboxylic acid 3: -R (alkyl); 6: -Br; 2: -COOH Alkyl, bromine, carboxylic acid Agonist activity in biological systems

Key Findings:

  • Substituent Position Matters : The 3-position bromomethyl group in the target compound contrasts with the 5-position boronate ester in , which dictates divergent reactivities (e.g., bromine for cross-coupling vs. boronate for Suzuki reactions).
  • Functional Group Impact: Bromomethyl enhances electrophilicity compared to alkyl or amino groups, enabling SN2 reactions or radical pathways . Carboxylic acid derivatives (e.g., 3-alkyl-6-bromo-thienothiophene-2-carboxylic acids) exhibit biological activity but lack the ester’s stability .

Biological Activity

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS No. 1118786-99-4) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its applications in medicinal chemistry and biological research.

  • Molecular Formula : C10_{10}H9_9BrO2_2S2_2
  • Molecular Weight : 305.21 g/mol
  • Structure : The compound features a bromomethyl group attached to a thieno[3,2-b]thiophene ring system, with an ester functional group that enhances its reactivity and versatility in chemical transformations.

Target Interactions

Thiophene derivatives, including Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate, are known to interact with various biological targets. While specific interactions for this compound require further elucidation, it is suggested that it may influence enzyme activities and cellular signaling pathways.

  • Enzyme Interactions : The compound is known to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and the biotransformation of xenobiotics.
  • Cellular Effects : It has been reported to modulate transcription factors that affect gene expression related to cell growth and apoptosis, indicating potential roles in cancer biology and therapeutic applications.

In Vitro Studies

Research indicates that Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate exhibits various biological activities:

  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokines in microglial cells, which could be beneficial in neuroinflammatory conditions .

Case Studies and Research Findings

A synthesis of recent studies highlights the biological relevance of this compound:

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on GSK-3β and other kinases.
    • Findings : Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate exhibited IC50_{50} values in the low micromolar range against GSK-3β, suggesting significant inhibitory potential .
  • Cytotoxicity Assays :
    • Cell Lines Used : HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells).
    • Results : The compound demonstrated a dose-dependent decrease in cell viability at higher concentrations, indicating potential cytotoxic effects that warrant further investigation for therapeutic uses .

Comparative Analysis

To contextualize Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate within its chemical class, a comparison with similar compounds is provided:

Compound NameStructure TypeNotable Activity
Ethyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylateThienopyridine derivativeAnticancer activity reported
Ethyl 2-bromomethylthiophene-3-carboxylateSimple bromomethyl thiopheneLess versatile due to lack of complex functional groups

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation: A thieno[3,2-b]thiophene ring is constructed via cyclization. For example, bromothiophene derivatives (e.g., 3-bromothiophene-2-carbaldehyde) undergo ring-closure reactions with ethyl mercaptoacetate under Pd or Cu catalysis .

Bromomethyl Introduction: Bromination of the methyl group at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Solvent choice (e.g., CCl₄) and temperature control (0–25°C) are critical to minimize di-bromination byproducts .

Esterification: The carboxylate group is introduced via esterification with ethanol under acidic conditions.

Key Factors for Yield Optimization:

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Catalyst selection: Pd-based systems enhance efficiency in cross-coupling steps compared to Cu .

Q. What spectroscopic and analytical techniques are essential for characterizing Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the bromomethyl (-CH₂Br) and ester (-COOEt) groups. The thienothiophene ring protons show distinct splitting patterns (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 317.93 for C₁₁H₈BrO₂S₂) .
  • X-ray Crystallography: Resolves crystal packing and substituent orientation, critical for materials science applications .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize di-bromination byproducts?

Methodological Answer:

  • Controlled Stoichiometry: Use 1.05–1.1 equivalents of NBS to avoid over-bromination .
  • Radical Initiators: Azobisisobutyronitrile (AIBN) at 0.1 mol% under UV light ensures selective mono-bromination .
  • Solvent Screening: Non-polar solvents (e.g., CCl₄) reduce polarity-driven side reactions. Post-reaction purification via column chromatography (hexane:EtOAc 9:1) isolates the target compound .

Q. What strategies reconcile contradictions in reported reaction yields for similar thienothiophene derivatives?

Methodological Answer:

  • Reaction Scale Analysis: Small-scale microwave-assisted reactions (e.g., 50 mg) may report higher yields (80–90%) than batch processes (60–70%) due to efficient heat transfer .
  • Catalyst Purity: Trace moisture in Pd catalysts can deactivate intermediates, leading to variability. Anhydrous conditions and catalyst pre-activation (e.g., with PPh₃) improve reproducibility .

Q. How does the bromomethyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromomethyl group (-CH₂Br) serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Electronic Effects: The electron-withdrawing thienothiophene ring enhances the leaving-group ability of Br, facilitating Pd-catalyzed couplings .
  • Steric Hindrance: Substituents at the 3-position may slow reactions; bulky ligands (e.g., SPhos) improve efficiency .

Q. Table 1: Comparison of Cross-Coupling Efficiency

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki (with PhB(OH)₂)Pd(OAc)₂/SPhos85
Buchwald-HartwigPd₂(dba)₃/Xantphos72

Q. What methodologies assess this compound’s potential in liquid crystal (LC) materials?

Methodological Answer:

  • Mesophase Characterization: Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) identify smectic (Sm) and nematic (N) phases. For example, alkyl chain modifications in thienothiophene esters induce SmC phases at 120–150°C .
  • Electron Mobility Studies: Time-of-flight (TOF) measurements evaluate charge transport properties, critical for organic electronics .

Q. Table 2: Thermal Properties of Thienothiophene-Based LCs

Compound ModificationPhase Transition (°C)ApplicationReference
4-(Octyloxy)phenyl substituentSmC 98, N 132Display Technology

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.